Sulfatinib

Catalog No.
S548014
CAS No.
1308672-74-3
M.F
C24H28N6O3S
M. Wt
480.587
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfatinib

CAS Number

1308672-74-3

Product Name

Sulfatinib

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C24H28N6O3S

Molecular Weight

480.587

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL012; HMPL012; HMPL 012; Sulfatinib; surufatinib;

Description

The exact mass of the compound Sulfatinib is 480.1944 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Angiogenesis

One of the primary areas of research for Sulfatinib is its ability to inhibit angiogenesis. Angiogenesis is a crucial process for tumors to grow beyond a certain size. Sulfatinib achieves this by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-2 and VEGFR-3. Blocking these receptors prevents the formation of new blood vessels that would supply nutrients and oxygen to the tumor []. This research has led to clinical trials investigating Sulfatinib's efficacy in treating various cancers, including Gastrointestinal Stromal Tumors (GIST).

Targeting Multiple Signaling Pathways

Another area of research explores Sulfatinib's ability to target other RTKs beyond VEGFRs. These include Fibroblast Growth Factor Receptors (FGFRs) and Colony Stimulating Factor 1 Receptor (CSF1R). These receptors are involved in various cellular processes that contribute to cancer progression, such as cell proliferation, survival, and migration []. By inhibiting these additional pathways, Sulfatinib may offer a broader therapeutic effect compared to drugs targeting single pathways. Research is ongoing to determine the effectiveness of Sulfatinib in combination with other therapies to target these diverse pathways in different cancer types.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

480.1944

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types